2-Bromo-5-methylthiazole

Overview

Description

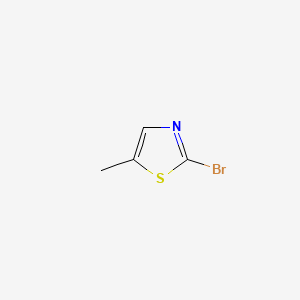

2-Bromo-5-methylthiazole is a brominated thiazole compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . This compound is characterized by the presence of a bromine atom and a thiazole ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylthiazole can be synthesized through the bromination of 5-methylthiazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper salts and are conducted under inert atmospheres.

Major Products Formed:

Substitution Reactions: Products include various substituted thiazoles with different functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-methylthiazole serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its thiazole structure enhances its reactivity, making it valuable in developing:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, contributing to the formulation of medications for conditions like arthritis and other inflammatory diseases.

- Antimicrobial Agents : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in new antibiotic development . For instance, this compound-4-carboxylic acid has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, including this compound. Results indicated that modifications to the thiazole ring could enhance cytotoxicity against cancer cell lines. For example:

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Various Cancer Lines | TBD | Potentially through enzyme inhibition |

This demonstrates the compound's potential in targeting cancer cells effectively .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as fungicides and herbicides. Its ability to protect crops from pests and diseases is critical for enhancing agricultural productivity.

Example Application

The compound has been incorporated into formulations aimed at controlling fungal infections in crops, thereby improving yield and quality .

Material Science

This compound is also valuable in material science, particularly in enhancing the properties of polymers. It is used to improve:

- Thermal Stability : By incorporating this compound into polymer matrices, researchers have observed an increase in thermal resistance.

- Chemical Resistance : The compound contributes to producing materials that withstand harsh chemical environments, making it suitable for industrial applications .

Biochemical Research

In biochemical research, this compound is employed in studies focusing on enzyme inhibition and protein interactions. Its unique structure allows researchers to explore its effects on various biological pathways.

Research Insights

Studies have shown that this compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Flavor and Fragrance Industry

Finally, this compound finds applications in the flavor and fragrance industry. Its distinct chemical properties allow it to be used in creating specific flavor profiles and fragrances that enhance consumer products.

Application Example

The compound's unique sensory attributes make it suitable for use in food products and perfumes, adding value through enhanced consumer experience .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylthiazole and its derivatives involves interactions with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.

Pathways Involved: It can affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects

Comparison with Similar Compounds

2-Bromo-5-methylthiazole can be compared with other brominated thiazoles and related heterocyclic compounds:

Similar Compounds: Examples include 2-Bromo-4-methylthiazole, 2-Bromo-5-ethylthiazole, and 2-Bromo-5-phenylthiazole.

Uniqueness: The presence of the methyl group at the 5-position and the bromine atom at the 2-position imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis

Biological Activity

2-Bromo-5-methylthiazole is a thiazole derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The presence of a bromine atom and a methyl group in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is . Its structure comprises a five-membered thiazole ring with a bromine atom at the second position and a methyl group at the fifth position. This unique substitution pattern contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against both bacterial and fungal pathogens, showcasing its potential as an antimicrobial agent. The compound's mechanism involves binding to specific enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Bacteria and fungi | |

| Thiamphenicol | Antibacterial | Various bacteria | |

| Benzothiazole derivatives | Antifungal, anticancer | Fungal pathogens, cancer cells |

Anticancer Properties

Case Study: Anticancer Activity

In a study evaluating thiazole derivatives, this compound was found to significantly reduce cell viability in human glioblastoma (U251) and melanoma (WM793) cells. The IC50 values ranged between 10-30 µM, indicating strong cytotoxicity against these cancer types .

Leishmanicidal Activity

Recent studies have also investigated the leishmanicidal activity of thiazole derivatives, including this compound. The compound demonstrated effectiveness against Leishmania species, showing potential as a treatment for leishmaniasis. Mechanistic studies revealed that it induces significant ultrastructural changes in parasites, leading to increased nitric oxide production in treated macrophages .

Table 2: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 2-Bromo-5-methylthiazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves direct bromination of 5-methylthiazole using brominating agents. Key protocols include:

- N-Bromosuccinimide (NBS)-Mediated Bromination:

- Direct Bromine (Br₂) Reaction:

Table 1: Comparison of Bromination Methods

| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | NBS | DCM | Reflux | 65–75 | 90–95 |

| Br₂ | Br₂ | Chloroform | 0–5°C | 50–60 | 85–90 |

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy:

- C-Br stretch at 550–600 cm⁻¹ and C=S/C=N stretches at 1450–1600 cm⁻¹ .

Table 2: Key Spectral Data

| Technique | Key Peaks | Reference Compound |

|---|---|---|

| ¹H NMR | δ 2.5 (CH₃), δ 7.2 (thiazole H) | 5-methylthiazole |

| ¹³C NMR | δ 112 (C-Br), δ 152 (C2) | 2-Bromothiazole |

| IR | 580 cm⁻¹ (C-Br), 1580 cm⁻¹ (C=N) | Benzothiazoles |

Q. Advanced: How can computational chemistry predict regioselectivity in bromination of 5-methylthiazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to identify reactive sites:

- Electrophilic Bromination: The 2-position is favored due to higher electron density at the α-carbon (relative to sulfur).

- Hammett Parameters: Electron-donating methyl groups at C5 increase reactivity at C2 (σ⁺ = -0.17 for methyl) .

Example Workflow:

Optimize 5-methylthiazole geometry using Gaussian.

Calculate Mulliken charges and Fukui indices.

Validate with experimental bromination outcomes.

Q. Advanced: How to resolve discrepancies in elemental analysis data for this compound derivatives?

Methodological Answer:

Conflicts between calculated and observed C/H/N values often arise from:

- Incomplete Purification: Residual solvents (e.g., DCM) skew carbon percentages.

- Hydrate Formation: Moisture absorption alters hydrogen content.

Troubleshooting Steps:

Re-Purify: Use column chromatography (silica gel, hexane/ethyl acetate).

Dry Under Vacuum: Heat at 50°C for 24 hrs to remove hydrates.

Validate via High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ = 178.9704 for C₄H₅BrNS) .

Q. Advanced: What are the challenges in optimizing NBS-mediated bromination for this compound?

Methodological Answer:

Key challenges include:

- Regioselectivity: Competing bromination at C4 due to radical stability.

- Side Reactions: Over-bromination or ring-opening under harsh conditions.

Solutions:

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPZHYAYNAUKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619852 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-23-1 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.